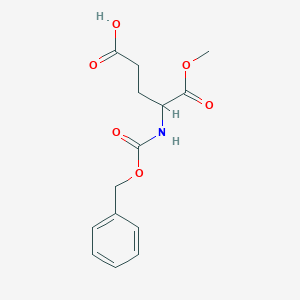

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

Description

Propriétés

IUPAC Name |

(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMCTGARFXPQML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (also known as Z-Glu(OMe)-OH). This compound is a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white solid derivative of L-glutamic acid. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, while the methyl ester protects the alpha-carboxyl group, leaving the gamma-carboxyl group available for reactions. This strategic protection makes it a valuable reagent in the controlled synthesis of peptides and other complex molecules.

| Property | Value | References |

| Molecular Formula | C14H17NO6 | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 68-70 °C | |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents. Soluble in DMSO at 100 mg/mL with sonication. | [2] |

| Optical Rotation | [α]D = -26.1° (c=1 in Methanol) | [1] |

| Purity (typical) | >98% (HPLC) | [3] |

| CAS Number | 5672-83-3 | [1] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. While specific spectral data can vary slightly based on the solvent and instrument parameters, representative shifts are observed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methoxy protons of the ester, and the protons of the glutamic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbons of the ester and carbamate, the aromatic carbons, the methoxy carbon, and the carbons of the glutamic acid residue.

Experimental Protocols

The primary application of this compound is in peptide synthesis. Below is a detailed protocol for its use in liquid-phase peptide synthesis (LPPS) for the formation of a dipeptide.

Protocol: Liquid-Phase Synthesis of a Dipeptide using Z-Glu(OMe)-OH

This protocol outlines the synthesis of a protected dipeptide, for example, Z-Glu(OMe)-Ala-OH, by coupling this compound with L-Alanine.

Materials:

-

This compound (Z-Glu(OMe)-OH)

-

L-Alanine (H-Ala-OH)

-

N-hydroxysuccinimide (HOSU)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Ethyl acetate

-

Palladium on carbon (Pd/C) catalyst (for optional deprotection)

-

Hydrogen gas (for optional deprotection)

-

Methanol (for optional deprotection)

-

Standard laboratory glassware, stirring and filtration apparatus

-

Thin-layer chromatography (TLC) plates and developing system

Procedure:

Step 1: Activation of the γ-Carboxyl Group of Z-Glu(OMe)-OH [2]

-

Dissolve this compound (1.0 eq.), N-hydroxysuccinimide (HOSU, 1.0 eq.), and Dicyclohexylcarbodiimide (DCC, 1.05 eq.) in anhydrous Dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for approximately 8 hours.

-

Monitor the reaction progress by TLC until the starting material (Z-Glu(OMe)-OH) is consumed (typically >95% conversion).

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.

-

Concentrate the filtrate under reduced pressure to obtain the activated ester, Z-Glu(OMe)-OSU, as a solid. This product can often be used in the next step without further purification.

Step 2: Coupling with the Second Amino Acid (L-Alanine) [2]

-

Dissolve L-Alanine (H-Ala-OH, 1.0 eq.) in an aqueous solution of sodium hydroxide. Adjust the pH to maintain a basic environment (pH 8-10) to ensure the amino group of alanine is deprotonated and nucleophilic.

-

Add the solid Z-Glu(OMe)-OSU from the previous step to the alanine solution.

-

Stir the reaction mixture vigorously. Monitor the reaction by TLC until the activated ester is consumed (typically >98%).

-

Once the reaction is complete, carefully acidify the solution to a pH of 2-3 using hydrochloric acid. This will protonate the newly formed dipeptide's terminal carboxyl group, causing it to precipitate out of the aqueous solution.

-

Collect the precipitated protected dipeptide (Z-Glu(OMe)-Ala-OH) by filtration, wash with cold water, and dry under vacuum.

Step 3 (Optional): N-terminal Deprotection [2]

-

To remove the N-terminal Cbz protecting group, dissolve the protected dipeptide in a suitable solvent such as methanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction by TLC. The deprotection is typically complete within a few hours.

-

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain the final dipeptide, H-Glu(OMe)-Ala-OH.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

Caption: Liquid-Phase Peptide Synthesis Workflow.

Caption: Purification by Column Chromatography.

Biological Relevance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure, L-glutamic acid, is a pivotal molecule in cellular metabolism and neurotransmission. Glutamic acid and its amide derivative, glutamine, are central to cancer cell metabolism.[4]

Cancer cells often exhibit an increased uptake and utilization of glutamine, a phenomenon termed "glutamine addiction."[4] Glutamine serves as a key nitrogen donor for the synthesis of nucleotides and other amino acids, and its carbon skeleton can be used to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5] This metabolic rewiring supports the high proliferative rate of tumor cells.

Derivatives of glutamic acid have been explored as potential anticancer agents. By targeting the enzymes involved in glutamine metabolism, such as glutaminase, it may be possible to selectively starve cancer cells of essential nutrients.[4] While no specific signaling pathways involving the direct action of this compound have been identified in the reviewed literature, its use in synthesizing peptide-based drugs and probes could facilitate the investigation of pathways related to glutamine metabolism and other cellular processes where glutamic acid residues play a critical role.

The diagram below illustrates a simplified overview of the central role of glutamine metabolism in cancer cells.

Caption: Role of Glutamine in Cancer Metabolism.

References

An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, a valuable intermediate in peptide synthesis and medicinal chemistry. This document details the most effective synthetic strategies, complete with experimental protocols and quantitative data to support reproducibility and scalability.

Introduction

This compound, also known as Z-Glu-OMe, is a protected amino acid derivative crucial for the controlled assembly of peptides. The benzyloxycarbonyl (Z) group provides robust protection for the amine functionality, while the α-methyl ester selectively blocks one of the carboxylic acid groups of glutamic acid. This strategic protection allows for specific chemical transformations at the γ-carboxylic acid and subsequent peptide bond formation. This guide focuses on a highly efficient two-step synthesis commencing with the protection of L-glutamic acid, followed by the selective conversion of an intermediate to the desired product.

Synthetic Strategy Overview

The recommended synthetic pathway involves two primary stages:

-

Synthesis of N-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH): This initial step involves the protection of the amino group of L-glutamic acid using benzyl chloroformate under basic conditions.

-

Synthesis of N-Benzyloxycarbonyl-L-glutamine α-methyl ester (Z-Gln-OMe): The γ-carboxylic acid of Z-Glu-OH is then converted to an amide.

-

Selective Hydrolysis to this compound (Z-Glu-OMe): The final and key step is the selective hydrolysis of the γ-amide group of Z-Gln-OMe to the corresponding carboxylic acid, yielding the target α-methyl ester.

This approach is favored due to its high selectivity for the desired α-ester, minimizing the formation of the isomeric γ-ester and the diester.

Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This procedure outlines the protection of L-glutamic acid with a benzyloxycarbonyl group.

Reaction Scheme:

Caption: Synthesis of N-Benzyloxycarbonyl-L-glutamic acid.

Materials:

-

L-Glutamic acid (44.2 kg)

-

12% Sodium hydroxide (NaOH) solution (167 kg)

-

Benzyl chloroformate (Z-Cl) (72.4 kg)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (AcOEt)

-

Deionized water

Procedure:

-

In a suitable reactor, add 167 kg of 12% NaOH solution and cool to 0–5 °C.

-

With stirring, add 44.2 kg of L-glutamic acid and continue stirring until complete dissolution, maintaining the temperature between -8 °C and 8 °C.

-

Slowly drip 72.4 kg of benzyl chloroformate into the solution over 10 hours. Simultaneously, add 12% NaOH solution to maintain the pH of the system between 8 and 10.

-

After the addition of benzyl chloroformate is complete, continue to stir the reaction mixture at room temperature for 24–30 hours, maintaining the pH at 8–10 with 12% NaOH.

-

Adjust the pH of the reaction solution to 4–5 with concentrated HCl.

-

Extract the mixture with ethyl acetate to remove impurities. Collect the aqueous phase containing the sodium salt of N-benzyloxycarbonyl-L-glutamic acid.

-

Acidify the aqueous solution to a pH of 1–2 with concentrated HCl.

-

Cool and stir the mixture for 1–2 hours to precipitate the solid product.

-

Centrifuge the mixture to collect the solid filter cake of N-benzyloxycarbonyl-L-glutamic acid.

-

Recrystallize the crude product by dissolving the filter cake (150 kg) in 300 kg of deionized water heated to 50–60 °C.

-

Cool the solution to allow for the crystallization of the pure product.

-

Filter the crystals, wash with cold deionized water, and dry under forced air at 75–80 °C for 10 hours to yield the final product.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Yield | 88.2% | [1] |

| Purity (HPLC) | 99.3% | [1] |

Step 2: Synthesis of N-Benzyloxycarbonyl-L-glutamine α-methyl ester (Z-Gln-OMe)

Step 3: Selective Hydrolysis of N-Benzyloxycarbonyl-L-glutamine α-methyl ester (Z-Gln-OMe) to this compound (Z-Glu-OMe)

This key step achieves the selective conversion of the γ-amide to a carboxylic acid, yielding the desired α-ester.

Reaction Scheme:

References

The Carboxybenzyl (Cbz) Protecting Group in Glutamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide chemistry. For glutamic acid, an amino acid bearing a reactive carboxylic acid side chain, the selection of an appropriate N-terminal protecting group is critical for achieving desired synthetic outcomes. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a highly relevant and versatile choice for the protection of the α-amino group of glutamic acid.[1] This technical guide provides an in-depth analysis of the role of the Cbz protecting group in the chemistry of glutamic acid derivatives, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its effective application.

Core Principles of Cbz Protection in Glutamic Acid Chemistry

The primary function of the Cbz group is to temporarily "mask" the nucleophilic α-amino group of glutamic acid, thereby preventing unwanted side reactions during subsequent synthetic transformations, most notably peptide bond formation.[1][2] By converting the amine into a less nucleophilic carbamate, the Cbz group allows for the selective activation of the carboxylic acid moieties for coupling reactions.[1][]

Key Advantages of the Cbz Group:

-

Robust Stability: Cbz-protected glutamic acid is stable to a wide range of reaction conditions, including those that are basic and mildly acidic, affording flexibility in multi-step syntheses.[1][4]

-

Ease of Introduction: The protection reaction is typically straightforward and high-yielding.[5]

-

Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the amino acid derivative, facilitating purification by recrystallization.[5]

-

Orthogonality: The Cbz group is orthogonal to several other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, allowing for selective deprotection strategies in complex syntheses.[2][6]

Limitations:

-

Sensitivity to Hydrogenolysis: The most common method for Cbz group removal is catalytic hydrogenolysis, which is incompatible with other reducible functional groups like alkenes, alkynes, and some sulfur-containing residues.[7]

-

Strong Acidic Cleavage: While alternative deprotection methods exist, they often require strong acidic conditions (e.g., HBr in acetic acid), which may not be suitable for sensitive substrates.[7][8]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of the introduction and removal of the Cbz group is a critical factor in its utility. The following tables summarize representative quantitative data for these transformations on amino acids, including glutamic acid.

Table 1: Representative Yields for Cbz Protection of Amino Acids

| Amino Acid | Reagents and Conditions | Yield (%) | Reference |

| Glutamic Acid | Cbz-Cl, Na2CO3, H2O/THF, 0°C to RT | >90 | [9] |

| Glycine | Cbz-Cl, aq. Na2CO3, 0°C | >90 | [1] |

| Alanine | Cbz-Cl, aq. Na2CO3, 0°C | >90 | [1] |

Table 2: Comparison of Cbz Deprotection Methods

| Method | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[7] | Incompatible with reducible functional groups; safety concerns with H₂ gas.[7] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas.[7] | May be slower than catalytic hydrogenolysis. |

| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation.[7] | Harsh conditions, may cleave other acid-labile groups. |

| Lewis Acid-Mediated | AlCl₃, HFIP | Good functional group tolerance.[10] | Requires stoichiometric amounts of Lewis acid. |

Experimental Protocols

The following are detailed methodologies for the Cbz protection of glutamic acid and the subsequent deprotection of the Cbz group.

Protocol 1: Cbz Protection of L-Glutamic Acid

This protocol utilizes Schotten-Baumann conditions for the efficient N-protection of glutamic acid.

Materials:

-

L-Glutamic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve L-glutamic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. A co-solvent of THF may be used to aid solubility.[9]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] A white precipitate of the product should form.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glutamic acid.[1]

Protocol 2: Deprotection of Cbz-Glutamic Acid via Catalytic Hydrogenolysis

This is the most common and mildest method for the removal of the Cbz group.

Materials:

-

Cbz-protected glutamic acid derivative

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]

-

Monitoring: Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected glutamic acid derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving Cbz-protected glutamic acid.

Caption: Mechanism of Cbz protection of glutamic acid.

Caption: Cbz deprotection via catalytic hydrogenolysis.

Caption: Workflow for using Cbz-glutamic acid in peptide synthesis.

Conclusion

The carboxybenzyl protecting group remains a powerful tool in the synthesis of glutamic acid-containing peptides and other complex molecules. Its robust nature, coupled with well-established protocols for its introduction and removal, ensures its continued relevance in both academic and industrial research settings. A thorough understanding of its chemical properties, including its compatibility with other functional groups and protecting groups, is essential for its successful implementation. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize Cbz-protected glutamic acid derivatives in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bachem.com [bachem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. tdcommons.org [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, also known as Z-L-Glutamic acid α-methyl ester. Due to the limited availability of quantitative solubility data for this specific compound, this guide also includes data for the closely related compound, L-glutamic acid 5-methyl ester, to provide valuable context for researchers.

Physicochemical Properties

This compound is a derivative of L-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxylic acid is esterified with a methyl group.

| Property | Value |

| CAS Number | 5672-83-3[1][2] |

| Molecular Formula | C14H17NO6[2][3] |

| Molecular Weight | 295.29 g/mol [2][3] |

| Appearance | White to off-white solid/powder[3][4] |

| Melting Point | 64-72 °C[4] |

Qualitative Solubility Profile

This compound exhibits improved solubility in organic solvents compared to its unesterified counterpart, N-Benzyloxycarbonyl-L-glutamic acid. This enhanced solubility is attributed to the presence of the methyl ester group, which reduces the molecule's polarity. It is known to be soluble in the following solvents:

-

Dimethyl Sulfoxide (DMSO): A stock solution of 100 mg/mL (338.65 mM) can be prepared, though this may require ultrasonication.[2]

-

Ethanol

It is a crucial intermediate in peptide synthesis, where its solubility in common organic solvents is a key property.[4]

Quantitative Solubility Data of a Structurally Related Compound

Table 1: Mole Fraction Solubility of L-Glutamic Acid 5-Methyl Ester in Various Solvents at Different Temperatures (Data is for a related compound)

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone | 2-Butanone | Acetonitrile | 1,4-Dioxane | Ethyl Acetate | n-Hexane | Dichloromethane |

| 283.15 | 0.03014 | 0.00101 | 0.00016 | 0.00009 | 0.00011 | 0.00016 | 0.00008 | 0.00002 | 0.00024 | 0.00011 | 0.00010 | 0.00002 |

| 288.15 | 0.03398 | 0.00112 | 0.00017 | 0.00010 | 0.00012 | 0.00018 | 0.00009 | 0.00003 | 0.00027 | 0.00012 | 0.00011 | 0.00002 |

| 293.15 | 0.03814 | 0.00124 | 0.00019 | 0.00011 | 0.00013 | 0.00020 | 0.00010 | 0.00003 | 0.00030 | 0.00013 | 0.00012 | 0.00002 |

| 298.15 | 0.04257 | 0.00138 | 0.00021 | 0.00012 | 0.00014 | 0.00022 | 0.00011 | 0.00003 | 0.00033 | 0.00015 | 0.00013 | 0.00002 |

| 303.15 | 0.04729 | 0.00153 | 0.00024 | 0.00013 | 0.00016 | 0.00025 | 0.00012 | 0.00004 | 0.00036 | 0.00016 | 0.00015 | 0.00003 |

| 308.15 | 0.05234 | 0.00170 | 0.00026 | 0.00014 | 0.00017 | 0.00028 | 0.00013 | 0.00004 | 0.00040 | 0.00017 | 0.00016 | 0.00003 |

| 313.15 | 0.05775 | 0.00188 | 0.00029 | 0.00015 | 0.00019 | 0.00031 | 0.00014 | 0.00005 | 0.00044 | 0.00019 | 0.00018 | - |

| 318.15 | 0.06355 | 0.00208 | 0.00032 | 0.00017 | 0.00021 | 0.00034 | 0.00016 | 0.00005 | 0.00048 | 0.00021 | 0.00020 | - |

| 323.15 | 0.06978 | 0.00230 | 0.00035 | 0.00018 | 0.00023 | 0.00038 | 0.00017 | 0.00006 | 0.00053 | 0.00023 | 0.00022 | - |

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the thermodynamic solubility of a crystalline compound is the shake-flask method . The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., ethyl acetate, methanol, water)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

Visualizations

The following diagrams illustrate the relationship between the target compound and the related compound for which quantitative data is available, as well as a typical workflow for solubility determination.

Caption: Structural relationship between the target and related compound.

Caption: Workflow for the shake-flask solubility determination method.

References

Spectroscopic and Synthetic Profile of Cbz-L-Glutamic Acid 1-Methyl Ester: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for Cbz-L-glutamic acid 1-methyl ester, a key intermediate in peptide synthesis and medicinal chemistry. This document outlines the available spectroscopic data, details experimental procedures for its synthesis and characterization, and presents a logical workflow for its analysis.

Physicochemical Properties

Cbz-L-glutamic acid 1-methyl ester, also known by synonyms such as Z-Glu-OMe and N-Benzyloxycarbonyl-L-glutamic acid α-methyl ester, is a white to off-white solid.[1] It possesses the molecular formula C₁₄H₁₇NO₆ and a molecular weight of 295.29 g/mol .[1]

Spectroscopic Data Summary

While a complete set of publicly available raw spectral data is limited, the following tables summarize the expected and reported spectroscopic characteristics for Cbz-L-glutamic acid 1-methyl ester. These are based on data from similar compounds and supplier technical documents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~5.10 | s | 2H | -CH₂-Ph |

| ~4.40 | m | 1H | α-CH |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.45 | t | 2H | γ-CH₂ |

| ~2.05 | m | 2H | β-CH₂ |

| ~10.0 (broad) | s | 1H | -COOH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. A characteristic singlet for the methyl ester protons is expected around 3.7 ppm.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester) |

| ~173 | C=O (acid) |

| ~156 | C=O (carbamate) |

| ~136 | C (aromatic, quaternary) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~127.8 | CH (aromatic) |

| ~67 | -CH₂-Ph |

| ~54 | α-CH |

| ~52 | -OCH₃ |

| ~30 | γ-CH₂ |

| ~27 | β-CH₂ |

Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| 1690-1720 | Strong | C=O stretch (carbamate and carboxylic acid)[2] |

| 1525-1540 | Strong | N-H bend (amide II)[2] |

| ~1215 | Strong | C-O stretch (ester and acid) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 296.11 | [M+H]⁺ |

| 318.09 | [M+Na]⁺ |

| 294.10 | [M-H]⁻ |

Note: Expected values for the molecular ion peaks in high-resolution mass spectrometry.

Experimental Protocols

Synthesis of Cbz-L-Glutamic Acid 1-Methyl Ester

-

Protection of L-Glutamic Acid: The amino group of L-glutamic acid is first protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting L-glutamic acid with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or sodium hydroxide, in an aqueous medium.

-

Selective Esterification: The resulting N-Cbz-L-glutamic acid is then selectively esterified at the α-carboxylic acid position. This can be challenging due to the presence of the γ-carboxylic acid. One approach involves the formation of an anhydride intermediate followed by reaction with methanol. Another method could involve the use of a reagent that selectively reacts with the more sterically accessible α-carboxylic acid. A patent describes the synthesis of a dipeptide starting from "benzyloxy carbonyl glutamic acids, 5 methyl esters Z-Glu (OMe)," indicating the availability of this starting material, which could be synthesized and then activated for peptide coupling.[3]

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield the pure Cbz-L-glutamic acid 1-methyl ester.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range). The solvent should be compatible with the ionization technique used.

-

Data Acquisition: For a non-volatile and thermally labile compound like this, Electrospray Ionization (ESI) is a suitable technique. The analysis can be performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of Cbz-L-glutamic acid 1-methyl ester.

References

The Cornerstone of Modern Biotherapeutics: A Technical Guide to Protected Glutamic Acid Esters

For researchers, scientists, and drug development professionals, the precise construction of complex biomolecules is paramount. Among the arsenal of chemical tools available, protected glutamic acid esters stand out as indispensable building blocks, particularly in the realms of peptide synthesis, neuroscience research, and targeted drug delivery. This in-depth technical guide explores the fundamental applications of these versatile compounds, providing detailed experimental protocols, quantitative data, and visual workflows to empower innovation in the laboratory and beyond.

Protected glutamic acid esters are derivatives of the amino acid glutamic acid where the reactive α-amino and/or the α- and γ-carboxyl groups are temporarily masked with protecting groups. This strategy is crucial for directing chemical reactions to specific sites, preventing unwanted side reactions, and ensuring the successful synthesis of complex target molecules. The choice of protecting group is critical and is dictated by the specific synthetic strategy, with the most common being the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine, and various ester groups for the carboxylic acids.

Core Applications in Peptide Synthesis

The most prominent application of protected glutamic acid esters is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and development.[1] In SPPS, peptides are assembled amino acid by amino acid on a solid resin support. Protected glutamic acid esters, such as Fmoc-Glu(OtBu)-OH, are essential for incorporating glutamic acid residues into the growing peptide chain with high fidelity.[1][2] The tert-butyl (OtBu) ester protects the side-chain carboxyl group, preventing it from interfering with the peptide bond formation at the α-carboxyl group.[2] This level of control is vital for producing peptides with precise sequences and high purity, which is critical for their therapeutic efficacy and safety.[1]

The use of orthogonal protection schemes, where different protecting groups can be removed under distinct conditions, allows for the synthesis of complex and modified peptides. For instance, the Fmoc group can be removed with a mild base (like piperidine) to elongate the peptide chain, while the OtBu group remains intact until the final cleavage from the resin with a strong acid (like trifluoroacetic acid).[3][4] This strategy is fundamental to the synthesis of peptide-based drugs, vaccines, and diagnostic agents.[1]

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is highly dependent on the choice of coupling reagents and the protection strategy. The following tables summarize key quantitative data related to the use of protected glutamic acid esters in peptide synthesis.

| Protection Strategy | Average Crude Peptide Yield (%) | Purity | Key Features | Reference |

| Boc/Bzl | 71 | Moderate to High | Robust, higher average yield in some studies. | [3][5] |

| Fmoc/tBu | 60 | High | Milder deprotection conditions, suitable for automated synthesis. | [3][5] |

Table 1: Comparison of Boc/Bzl and Fmoc/tBu Peptide Synthesis Strategies. This table illustrates a comparison of average crude peptide yields between the two major SPPS strategies. The Boc/Bzl strategy often results in a higher crude yield, though the Fmoc/tBu strategy is favored for its milder conditions and compatibility with a wider range of sensitive functionalities.[3][5]

| Coupling Reagent | Reaction Time | Coupling Efficiency | Racemization Risk | Reference |

| Z-Glu(OtBu)-ONp | Hours to Days | Moderate to High | Low | [4] |

| HBTU/HATU | Minutes | Very High | Very Low | [4] |

| PyBOP | Minutes to Hours | High | Low | [4] |

| COMU | Minutes | Very High | Very Low | [4] |

Table 2: Performance of Various Coupling Reagents with Protected Glutamic Acid Esters. This table compares the performance of a classical active ester (Z-Glu(OtBu)-ONp) with modern uronium/phosphonium-based coupling reagents. Modern reagents offer significantly faster reaction times and higher coupling efficiencies, which are crucial for the synthesis of long and difficult peptide sequences.[4]

Experimental Protocols for Peptide Synthesis

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol outlines the manual synthesis of a peptide containing a glutamic acid residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Glu(OtBu)-OH and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH, 3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and wash with cold diethyl ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Protocol 2: Automated Peptide Synthesis using Boc-Glu(OBzl)-OH

This protocol is representative of automated peptide synthesis using Boc/Bzl chemistry.

Procedure:

-

Resin Swelling: Swell Merrifield resin in DCM.

-

Boc Deprotection: Remove the N-terminal Boc group with 25-50% TFA in DCM.

-

Washing: Wash the resin with DCM.

-

Neutralization: Neutralize the protonated N-terminal amine with 10% DIPEA in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling: Add a solution of Boc-Glu(OBzl)-OH (2-4 equivalents) and a coupling agent (e.g., DCC, HBTU) in DMF/DCM to the resin.

-

Washing: Wash the resin with DMF and DCM.

-

Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid.

-

Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain benzyl protecting groups using anhydrous hydrogen fluoride (HF) in the presence of scavengers.[5]

Synthesis of Pyroglutamic Acid and its Derivatives

Protected glutamic acid esters are valuable precursors for the synthesis of pyroglutamic acid and its derivatives, which are five-membered lactams.[7] Pyroglutamic acid is a component of many biologically active molecules and can serve as a chiral building block in organic synthesis. The cyclization is typically achieved by heating the protected glutamic acid or by using coupling reagents that facilitate the intramolecular amide bond formation.

Experimental Protocol for Pyroglutamic Acid Synthesis

Protocol 3: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

This protocol describes the synthesis of a protected pyroglutamic acid derivative from L-pyroglutamic acid.

Materials:

-

L-pyroglutamic acid

-

Methanol

-

Thionyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate (Boc)₂O

Procedure:

-

Esterification: Dissolve L-pyroglutamic acid in methanol and add thionyl chloride as a catalyst at 5-10°C. Stir the reaction for 6-8 hours. Terminate the reaction by adding sodium bicarbonate to generate methyl L-pyroglutamate.[8]

-

Boc-Protection: Dissolve the methyl L-pyroglutamate in DCM, add DMAP as a catalyst, and then add di-tert-butyl dicarbonate in portions to yield Boc-L-Pyroglutamic acid methyl ester.[8]

Precursors for Glutamate Analogs in Neuroscience Research

Protected glutamic acid esters are instrumental in the synthesis of glutamate analogs, which are crucial tools for studying the function of glutamate receptors in the central nervous system. These receptors are involved in numerous physiological and pathological processes, including learning, memory, and neurodegenerative diseases. By modifying the structure of glutamic acid, researchers can develop selective agonists and antagonists for different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors), allowing for the dissection of their specific roles in neuronal signaling.[9][10] For example, the synthesis of kainic acid, a potent neuroexcitatory agent, often starts from a protected glutamic acid derivative.[1]

Glutamate Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of glutamate to its G-protein coupled receptors (GPCRs).

Caption: Glutamate receptor signaling pathway via Gq-coupled metabotropic receptors.

Development of Advanced Drug Delivery Systems

The unique chemical properties of glutamic acid have been harnessed to create sophisticated drug delivery systems. Poly(glutamic acid) (PGA) and its ester derivatives can self-assemble into nanoparticles that encapsulate therapeutic agents.[11] These nanoparticles can be engineered to target specific cells or tissues and to release their payload in response to specific physiological cues, such as a change in pH. The esterification of the carboxylic acid side groups of PGA allows for the tuning of the polymer's hydrophilic-lipophilic balance, which is crucial for nanoparticle formation and drug loading.

Experimental Workflow for Nanoparticle Drug Delivery

The following diagram illustrates a typical workflow for the preparation and application of poly(glutamic acid)-based nanoparticles for drug delivery.

Caption: Workflow for poly(glutamic acid)-based nanoparticle drug delivery.

Conclusion

Protected glutamic acid esters are far more than simple laboratory reagents; they are enabling tools that have fueled significant advancements in peptide synthesis, neuropharmacology, and drug delivery. Their strategic use allows for the precise construction of complex molecules with tailored properties, paving the way for the development of novel therapeutics and a deeper understanding of biological processes. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of these versatile chemical entities in their scientific endeavors. As research continues to push the boundaries of what is possible, the fundamental applications of protected glutamic acid esters will undoubtedly continue to expand, solidifying their role as a cornerstone of modern biomedical research.

References

- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. upcommons.upc.edu [upcommons.upc.edu]

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester (CAS: 5672-83-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, also known as Z-Glu-OMe, is a pivotal derivative of L-glutamic acid. Its strategic design, featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group and a methyl ester at the α-carboxyl position, makes it a valuable building block in synthetic organic chemistry. This selective protection leaves the γ-carboxyl group available for chemical modification, rendering it particularly useful in the precise assembly of peptides and other complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and technical data relevant to researchers in drug discovery and development.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in quantitative experiments.

| Identifier | Value |

| CAS Number | 5672-83-3 |

| Molecular Formula | C14H17NO6 |

| Molecular Weight | 295.29 g/mol [1] |

| IUPAC Name | (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid[2] |

| Synonyms | Z-Glu-OMe, N-Cbz-L-glutamic acid α-methyl ester |

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Optical Rotation | [α]20/D -24.0±1°, c = 1% in ethanol | Sigma-Aldrich |

| Melting Point | 64-69 °C | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: The ¹H NMR spectrum is consistent with the structure of this compound.[1]

-

¹³C NMR Spectrum: The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.

(Note: While specific peak assignments are not provided in the search results, representative spectra are available on platforms like PubChem, originating from suppliers such as Sigma-Aldrich.[2])

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A particularly efficient method involves the selective hydrolysis of the corresponding L-glutamine derivative.

Synthesis from N-Benzyloxycarbonyl-L-glutamine α-methyl ester

An efficient route for the preparation of optically pure Z-Glu-OMe involves the treatment of the N-benzyloxycarbonyl α-methyl ester of L-glutamine with tert-butyl nitrite in refluxing acetonitrile. This method achieves a selective hydrolysis of the amide group.[3]

Experimental Protocol:

-

Materials:

-

N-Benzyloxycarbonyl-L-glutamine α-methyl ester

-

tert-butyl nitrite

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

Dissolve N-Benzyloxycarbonyl-L-glutamine α-methyl ester in anhydrous acetonitrile.

-

Add tert-butyl nitrite to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound (74% yield).[3]

-

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of peptides and peptidomimetics. Its unique protection scheme allows for the selective elongation of a peptide chain at the γ-carboxyl group.

Role in Peptide Synthesis

This compound is primarily used in solution-phase and solid-phase peptide synthesis (SPPS). The Z-group provides robust protection for the α-amino group, which can be removed under specific conditions, typically through hydrogenolysis, without affecting other protecting groups like tert-butyl esters.

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a Z-Glu(OMe)-OH residue into a growing peptide chain on a solid support.

-

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound (Z-Glu-OMe)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

-

-

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling:

-

In a separate vessel, pre-activate Z-Glu-OMe (as the free acid) with a coupling reagent (e.g., HBTU/HOBt) and an activator base (e.g., DIEA) in DMF.

-

Add the activated Z-Glu-OMe solution to the resin.

-

Agitate the mixture to ensure complete coupling.

-

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling cycles for subsequent amino acids.

-

Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude peptide by HPLC.

-

Conclusion

This compound is a versatile and indispensable reagent in the field of synthetic chemistry, particularly for the construction of peptides and related molecules. Its well-defined structure and reactivity, supported by clear analytical data, enable researchers to design and synthesize complex molecular architectures with a high degree of control. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this compound, facilitating its effective use in academic research and the development of novel therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid | C14H17NO6 | CID 2733408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Storage and Handling of Cbz-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry. Its stability under various conditions and facile removal have made it an invaluable tool. However, to ensure the integrity and purity of Cbz-protected amino acids, which are often key starting materials in multi-step syntheses, proper storage and handling are paramount. This guide provides an in-depth overview of the best practices for the storage and handling of these critical reagents, supported by stability considerations, recommended protocols, and safety precautions.

Chemical Stability of Cbz-Protected Amino Acids

The stability of the Cbz group is a key factor in its widespread use. It effectively protects the amino group from a variety of reaction conditions.[1][2] Conversely, understanding the conditions that lead to its cleavage is crucial for defining appropriate storage and handling procedures.

Key Stability Characteristics:

-

pH Stability: The Cbz group is generally stable in neutral and mildly acidic or basic conditions.[2] However, it is susceptible to hydrolysis under strongly acidic or alkaline conditions. The carbamate linkage can undergo hydrolysis, with the rate being pH-dependent. Studies on carbamate hydrolysis indicate that the reaction is catalyzed by both acid and base, with alkaline conditions often leading to a faster rate of degradation.[1][3][4]

-

Thermal Stability: While generally stable at ambient temperatures for short periods, elevated temperatures can accelerate degradation. For long-term storage, refrigeration or freezing is recommended.[5]

-

Photostability: Compounds containing a benzyl group can be susceptible to photodegradation.[6] Therefore, it is crucial to protect Cbz-protected amino acids from light to prevent the formation of impurities. Studies on other light-sensitive molecules have shown that protective packaging, such as amber vials, can be an effective strategy.[7]

-

Oxidative Stability: While the Cbz group itself is not highly susceptible to oxidation, certain amino acid side chains are. For Cbz-protected amino acids with sensitive side chains (e.g., Met, Cys, Trp), protection from atmospheric oxygen is advisable.[8]

Recommended Storage and Handling Procedures

Proper storage and handling are essential to maintain the quality and shelf-life of Cbz-protected amino acids. The following recommendations are based on general best practices for storing sensitive chemical reagents.[5][9]

Long-Term Storage (Months to Years)

For long-term storage, it is crucial to minimize exposure to factors that can cause degradation:

-

Temperature: Store at -20°C or lower in a tightly sealed container.[10]

-

Atmosphere: For particularly sensitive compounds, after dispensing, the container should be purged with an inert gas like argon or nitrogen before resealing.[5]

-

Light: Store in an amber vial or a light-blocking outer container to prevent photodegradation.[9]

-

Moisture: Store in a desiccator or a dry environment. Moisture can lead to hydrolysis of the Cbz group and the amino acid itself.[9]

Short-Term Storage (Days to Weeks)

For routine use, the following short-term storage conditions are recommended:

-

Temperature: Store at 2-8°C in a refrigerator.[5]

-

Container: Keep in a well-sealed container to protect from moisture.

Handling Procedures

To prevent contamination and degradation during handling:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[5]

-

Dispensing: Weigh the desired amount of the Cbz-protected amino acid quickly in a clean and dry environment.

-

Inert Atmosphere: After dispensing, it is good practice to purge the headspace of the container with an inert gas before resealing, especially for long-term storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Storage of Cbz-Protected Amino Acids in Solution

Storing Cbz-protected amino acids in solution is generally not recommended for long periods due to the increased risk of degradation.[10] If storage in solution is unavoidable, the following guidelines should be followed:

-

Solvent: Use a high-purity, dry, aprotic solvent if possible. If an aqueous buffer is necessary, it should be sterile and have a slightly acidic to neutral pH (pH 5-7).[10]

-

Temperature: For short-term storage (up to 24 hours), store the solution at 2-8°C. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation. Prepare single-use aliquots to minimize this.[11]

Quantitative Stability Data

Table 1: Recommended Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Long-Term | -20°C ± 5°C | 0, 6, 12, 24, 36 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

RH = Relative Humidity

Table 2: Template for Reporting Stability Data of a Cbz-Protected Amino Acid

| Storage Condition | Time Point (Months) | Appearance | Purity by HPLC (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |

| -20°C | 0 | White Powder | 99.8 | <0.05 | <0.05 | 0.2 |

| 12 | White Powder | 99.7 | 0.1 | <0.05 | 0.3 | |

| 24 | White Powder | 99.6 | 0.15 | 0.05 | 0.4 | |

| 5°C | 0 | White Powder | 99.8 | <0.05 | <0.05 | 0.2 |

| 6 | White Powder | 99.5 | 0.2 | 0.1 | 0.5 | |

| 12 | White Powder | 99.1 | 0.4 | 0.2 | 0.9 | |

| 25°C/60%RH | 0 | White Powder | 99.8 | <0.05 | <0.05 | 0.2 |

| 3 | White Powder | 98.5 | 0.8 | 0.3 | 1.5 | |

| 6 | Off-white Powder | 97.2 | 1.5 | 0.6 | 2.8 |

Experimental Protocols

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][12][13]

Protocol for a Forced Degradation Study of a Cbz-Protected Amino Acid

Objective: To identify the degradation pathways of a Cbz-protected amino acid under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

Cbz-protected amino acid of interest

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of the Cbz-protected amino acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid Cbz-protected amino acid in an oven at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.

-

Photodegradation: Expose the solid Cbz-protected amino acid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a developed reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

-

Peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.

-

If available, use LC-MS to identify the mass of the degradation products to help in structure elucidation.

-

Visualizations

Logical Workflow for Storage and Handling

Caption: Figure 1: Recommended Storage and Handling Workflow.

Experimental Workflow for Forced Degradation Study

Caption: Figure 2: Forced Degradation Experimental Workflow.

Conclusion

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. cecas.clemson.edu [cecas.clemson.edu]

- 4. scite.ai [scite.ai]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bachem.com [bachem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Glutamic Acid γ-Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Considerations

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, also known as Z-Glu(OMe)-OH, is a derivative of glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the γ-carboxyl group of the side chain is protected as a methyl ester (OMe). While the Z-group is a staple of classical solution-phase peptide synthesis, its use for temporary Nα-protection in modern iterative Solid-Phase Peptide Synthesis (SPPS) is limited due to the harsh conditions required for its removal (e.g., catalytic hydrogenation or strong acids), which are often incompatible with the solid support and other protecting groups.

In contemporary SPPS, the Fmoc/tBu strategy is predominant. Therefore, for the incorporation of a glutamic acid residue with a γ-methyl ester side chain, the standard and recommended building block is Fmoc-Glu(OMe)-OH . The Fmoc group is base-labile (removed by piperidine) and orthogonal to the acid-labile side-chain protecting groups (like tBu) and the final cleavage from the resin (using trifluoroacetic acid, TFA).

The γ-methyl ester is a valuable protecting group for the glutamic acid side chain. Its primary functions are:

-

Prevention of Side Reactions: It effectively blocks the reactive γ-carboxyl group, preventing intramolecular cyclization that leads to pyroglutamate formation, especially when glutamic acid is at the N-terminus. It also prevents branching of the peptide chain during coupling steps.[1]

-

Modulation of Peptide Properties: The methyl ester can increase the hydrophobicity of the peptide, which may enhance membrane permeability and stability. In some cases, this modification is essential for biological activity.[1]

This document provides a comprehensive guide to the incorporation of the Glu(OMe) residue into peptide sequences using the standard Fmoc-SPPS methodology.

Data Presentation: Quantitative Analysis

The efficiency of incorporating Fmoc-Glu(OMe)-OH is dependent on the coupling reagents, the peptide sequence, and synthesis conditions. The following table summarizes typical quantitative data obtained during the synthesis of model peptides.

| Synthesis Method | Coupling Reagent System | Peptide Sequence Type | Crude Purity (%) | Overall Yield (%) | Reference |

| SPPS | HBTU / HOBt / DIEA | Standard / Model | >90% | ~70-80% | [1] |

| SPPS | HATU / HOAt / DIEA | Difficult / Aggregation-prone | >95% | ~60-75% | [1] |

Note: Values are illustrative and highly sequence-dependent. Optimization may be required for specific target peptides.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Glu(OMe)-OH via Fmoc-SPPS

This protocol describes a single coupling cycle for adding Fmoc-Glu(OMe)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Glu(OMe)-OH

-

Coupling Reagents: HBTU (or HATU), HOBt (or HOAt)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser Test Kit

Methodology:

-

Resin Swelling: If starting a new synthesis, swell the resin in DMF for 30-60 minutes in the reaction vessel. For an ongoing synthesis, proceed to the deprotection step.

-

Fmoc Deprotection: a. Drain the solvent from the peptide-resin. b. Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[1][2] e. Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Amino Acid Activation: a. In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the solution. c. Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling Reaction: a. Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. b. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring and Washing: a. Take a small sample of resin beads and perform a Kaiser test to monitor the reaction completion. A negative result (yellow beads) indicates a free primary amine is no longer present and the coupling is complete.[1] b. If the test is positive (blue beads), extend the coupling time or consider a double coupling (repeating steps 3 and 4). c. Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

-

Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf). The γ-methyl ester on the glutamic acid side chain is stable to these conditions and will remain on the final peptide.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge and tubes

Methodology:

-

Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum to remove all residual DMF.[3]

-

Cleavage: a. Place the dry peptide-resin in a suitable reaction vessel. b. Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). c. Agitate the slurry at room temperature for 2-3 hours.[3]

-

Peptide Precipitation: a. Filter the resin and collect the filtrate, which contains the dissolved peptide, into a centrifuge tube. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Add the TFA solution dropwise to a larger volume of cold diethyl ether (typically 10x the volume of TFA). A white precipitate (the crude peptide) should form. d. Keep the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Isolation: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities. d. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 3: Optional - Saponification of the Glu(OMe) Side Chain

To obtain the free γ-carboxyl group, the methyl ester must be removed in a separate step, typically via saponification. This can be performed on-resin or in solution post-cleavage. The following is a general protocol for on-resin hydrolysis.

Materials:

-

Peptide-resin with intact Glu(OMe) side chain

-

1M Lithium hydroxide (LiOH) solution

-

Solvent mixture (e.g., Dioxane/Water or THF/Water)

Methodology:

-

Swell the peptide-resin in the chosen solvent mixture (e.g., Dioxane/Water 3:1).

-

Add the 1M LiOH solution (10-20 eq.) to the resin slurry.

-

Agitate the mixture at room temperature and monitor the reaction by cleaving a small sample and analyzing via HPLC-MS. Reaction times can vary from 2 to 24 hours.

-

Once the reaction is complete, neutralize the resin with a weak acid (e.g., 0.5 M HCl or 5% acetic acid in DMF).

-

Wash the resin thoroughly with water, DMF, and DCM before proceeding with final cleavage (Protocol 2).

Visualizations and Workflows

Chemical Structures

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Cbz-Glu(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of protecting groups is paramount for the successful construction of complex peptide sequences. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a foundational amine-protecting group renowned for its stability under various conditions.[1][2] Cbz-Glu(OMe)-OH is a valuable building block for incorporating glutamic acid residues into a peptide chain. The Cbz group provides stable protection for the α-amine, while the methyl ester (OMe) protects the γ-carboxyl group of the glutamic acid side chain, preventing unwanted side reactions.[3]

This document provides detailed protocols for the application of Cbz-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS), focusing on an orthogonal protection strategy compatible with standard Fmoc chemistry. The methodologies outlined herein are intended to guide researchers in achieving high-purity peptides for applications in drug discovery and development.

Orthogonal Protection Strategy

The successful incorporation of Cbz-Glu(OMe)-OH into a peptide sequence via SPPS relies on an orthogonal protection scheme. This strategy ensures that the different protecting groups can be selectively removed without affecting others.[4][5] In the context of using Cbz-Glu(OMe)-OH, a common and effective approach involves Fmoc-based SPPS.

-

Nα-Protection: The temporary 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the protection of the α-amine of the amino acids being added to the peptide chain. The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.[4]

-

Side-Chain Protection (Permanent): Acid-labile protecting groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) are used for the side chains of other amino acids in the sequence.[5]

-

Cbz and OMe Protection: The Cbz group on the glutamic acid residue is stable to the basic conditions used for Fmoc removal and the acidic conditions of the final cleavage from the resin (if a mild cleavage is performed). The Cbz group is typically removed by catalytic hydrogenolysis or strong acidic conditions (e.g., HBr in acetic acid).[2][6] The methyl ester is stable to mild acid but can be cleaved by saponification (basic conditions) or strong acid.

This orthogonality allows for the assembly of the peptide chain using Fmoc chemistry, followed by cleavage from the resin and deprotection of acid-labile side-chain protecting groups, and finally, the selective removal of the Cbz and OMe groups.

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin is suitable for the synthesis of peptide amides.

-

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection.

-

Cbz-Glu(OMe)-OH

-

Coupling Reagents:

-

Additives:

-

HOBt (Hydroxybenzotriazole)[9]

-

-

Activator Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[10]

-

Cbz Deprotection:

-

Peptide Precipitation: Cold diethyl ether

Protocol for SPPS using Cbz-Glu(OMe)-OH

This protocol outlines the manual solid-phase synthesis of a model peptide using Fmoc chemistry to incorporate a Cbz-Glu(OMe)-OH residue.

Step 1: Resin Preparation and Swelling

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Step 2: First Amino Acid Coupling (Standard Fmoc Chemistry)

-

Perform Fmoc deprotection of the resin by adding 20% piperidine in DMF. Agitate for 3 minutes, drain, and repeat with a 10-minute incubation.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

In a separate tube, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU (2.9-4.9 equivalents) and DIEA (6-10 equivalents) in DMF for 1-2 minutes.[8]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin as described in step 2.2.

Step 3: Chain Elongation (Repeat for each subsequent amino acid)

-

Repeat Step 2 for each amino acid in the peptide sequence prior to the incorporation of Cbz-Glu(OMe)-OH.

Step 4: Incorporation of Cbz-Glu(OMe)-OH

-

Perform Fmoc deprotection on the growing peptide-resin as described in Step 2.1.

-

Wash the resin as described in Step 2.2.

-

In a separate tube, dissolve Cbz-Glu(OMe)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution to activate the amino acid.

-